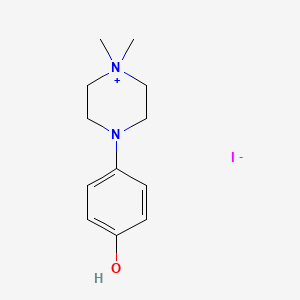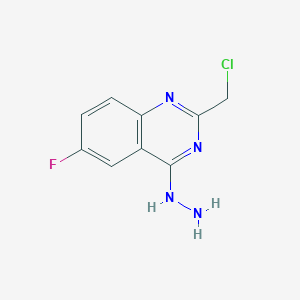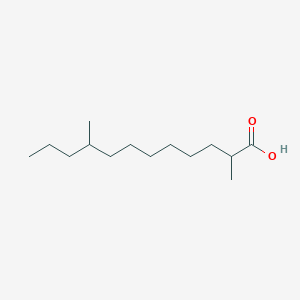
2,9-Dimethyldodecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,9-Dimethyldodecanoic acid is a branched-chain fatty acid with the molecular formula C14H28O2 It is a derivative of dodecanoic acid, featuring two methyl groups at the 2nd and 9th positions of the carbon chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethyldodecanoic acid can be achieved through several methods. One common approach involves the alkylation of dodecanoic acid with methylating agents under controlled conditions. The reaction typically requires a strong base, such as sodium hydride, to deprotonate the dodecanoic acid, followed by the addition of methyl iodide to introduce the methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
2,9-Dimethyldodecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or secondary carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
2,9-Dimethyldodecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular metabolism and as a potential modulator of biological pathways.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
作用机制
The mechanism of action of 2,9-Dimethyldodecanoic acid involves its interaction with cellular membranes and enzymes. The compound can modulate the fluidity of cell membranes, affecting membrane-bound proteins and signaling pathways. It may also act as a ligand for specific receptors, influencing metabolic processes and gene expression.
相似化合物的比较
Similar Compounds
3,5-Dimethyldodecanoic acid: Another branched-chain fatty acid with methyl groups at the 3rd and 5th positions.
2,2-Dimethyldodecanoic acid: Features two methyl groups at the 2nd position.
3,5-Dimethyltridecanoic acid: A longer chain fatty acid with methyl groups at the 3rd and 5th positions.
Uniqueness
2,9-Dimethyldodecanoic acid is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. This structural uniqueness can result in different biological activities and applications compared to other similar compounds.
属性
CAS 编号 |
144406-91-7 |
|---|---|
分子式 |
C14H28O2 |
分子量 |
228.37 g/mol |
IUPAC 名称 |
2,9-dimethyldodecanoic acid |
InChI |
InChI=1S/C14H28O2/c1-4-9-12(2)10-7-5-6-8-11-13(3)14(15)16/h12-13H,4-11H2,1-3H3,(H,15,16) |
InChI 键 |
RAKCAVZTDSLUIC-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)CCCCCCC(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)



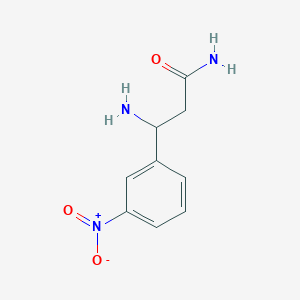
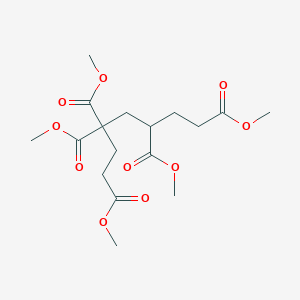

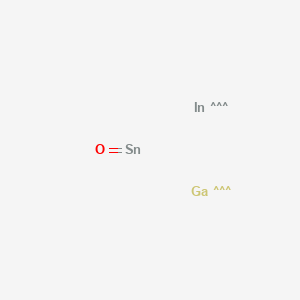
![3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide](/img/structure/B12554569.png)


